molecular formula C8H12Cl3N3S B6610078 N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride CAS No. 2694745-52-1

N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride

Cat. No. B6610078
CAS RN: 2694745-52-1
M. Wt: 288.6 g/mol
InChI Key: VKHBLGXFOFQFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride (NDPG) is an organic compound of the thiophene family, which is widely used in various scientific research applications. NDPG is a white crystalline solid with a melting point of about 140-142 °C and a boiling point of about 255-256 °C. The chemical formula of NDPG is C7H11Cl2N2S and it is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is widely used in scientific research applications, including the study of enzyme kinetics, biological and biochemical assays, and drug discovery. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has been used as a substrate in various biochemical assays, including enzyme kinetics, protein-protein interactions, and metabolic pathways. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has also been used in the study of drug metabolism, drug-drug interactions, and drug-target interactions. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is also used as a reagent in the synthesis of various organic compounds.

Mechanism of Action

N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is a substrate for various enzymes and proteins, and its mechanism of action is dependent on the enzyme or protein it is acting upon. In general, N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride binds to the active site of the enzyme or protein and is then converted into a product by the enzyme or protein. The product is then released from the active site, allowing for the enzyme or protein to continue its normal activity.
Biochemical and Physiological Effects
N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has been found to have a variety of biochemical and physiological effects. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has been found to inhibit the activity of various enzymes, including acetylcholinesterase, trypsin, and phosphodiesterase. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has also been found to have an inhibitory effect on the synthesis of various proteins, including collagen, elastin, and laminin. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has also been found to have an inhibitory effect on the activity of various receptors, including muscarinic and nicotinic acetylcholine receptors.

Advantages and Limitations for Lab Experiments

N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is relatively stable and has a high solubility in aqueous solutions, making it suitable for use in biochemical assays. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is also relatively non-toxic, making it safe for use in laboratory experiments. However, N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has a low solubility in organic solvents, making it unsuitable for use in some organic synthesis reactions.

Future Directions

The use of N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride in scientific research is still in its early stages, and there is much potential for further exploration. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride could be used in the study of enzyme kinetics and protein-protein interactions to gain a better understanding of these processes. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride could also be used in the study of drug metabolism and drug-target interactions to gain a better understanding of the mechanisms of action of various drugs. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride could also be used in the synthesis of various organic compounds to create novel compounds with potential therapeutic applications. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride could also be used in the development of new assays for the detection of various biochemical compounds. Finally, N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride could be used in the study of biochemical and physiological effects to gain a better understanding of the effects of various compounds on the human body.

Synthesis Methods

N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is synthesized by the reaction of 2,5-dichlorothiophene-3-carbaldehyde with guanidine hydrochloride in aqueous solution. The reaction is carried out in the presence of a catalyst such as zinc chloride or sodium hydroxide. The reaction is carried out at a temperature of 70-80 °C and the product is isolated by filtration.

properties

IUPAC Name

2-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3S.ClH/c9-6-4-5(7(10)14-6)2-1-3-13-8(11)12;/h4H,1-3H2,(H4,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHBLGXFOFQFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CCCN=C(N)N)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl3N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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